2-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde
Overview
Description
2-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde is a chemical compound that has garnered attention in scientific research due to its unique structural and chemical properties. While there is no direct study on this specific compound in the literature, related research on benzaldehyde derivatives and tetrafluoroethane derivatives offers insights into the synthesis, molecular structure, chemical reactions, and properties of similar compounds.
Synthesis Analysis
The synthesis of fluorinated benzaldehyde derivatives, such as 2,3,5,6-tetrafluoro-4-iodo-benzaldehyde, involves specific reactions, including iodination at low temperatures and further applications in porphyrin synthesis, indicating the versatility and reactivity of such compounds in synthetic chemistry (Leroy et al., 2004). Similarly, the synthesis involving tetrafluoroethane derivatives showcases the chemical reactivity and potential for creating complex molecules (Hagiwara & Fuchikami, 1997).
Molecular Structure Analysis
The structure and electronic nature of benzaldehyde derivatives are crucial for understanding their reactivity and properties. Studies on benzaldehyde/boron trifluoride adducts provide insights into the molecular interactions and structure of benzaldehyde derivatives, which may be relevant to the tetrafluoroethoxy derivative (Reetz et al., 1986).
Chemical Reactions and Properties
Benzaldehyde derivatives are known for their reactivity in various chemical reactions, including oxidation processes to convert benzyl alcohol to benzaldehyde, demonstrating the functional versatility of benzaldehyde compounds (Tan et al., 2011). This reactivity could be mirrored in the tetrafluoroethoxy derivative, indicating potential for catalytic and synthetic applications.
Physical Properties Analysis
The physical properties of benzaldehyde derivatives, including crystal structure and reactivity, play a significant role in their applications. For instance, the crystalline structure of specific derivatives highlights the impact of molecular arrangement on the compound's properties and potential uses in materials science (Er et al., 2008).
Chemical Properties Analysis
The chemical properties of benzaldehyde and tetrafluoroethane derivatives, such as reactivity towards oxidation and potential for forming adducts, are critical for understanding the behavior and applications of these compounds. Studies on the oxidation of methylarenes to benzaldehyde derivatives using polyoxometalate mediated electron transfer-oxygen transfer reactions indicate the chemical versatility and potential environmental benefits of using such compounds (Sarma et al., 2015).
Scientific Research Applications
Emission Products from Bioethanol and Gasoline Blends
Bioethanol–gasoline blends are studied for their emission profiles, focusing on benzaldehyde, acetaldehyde, formaldehyde, and VOCs as dominant emission products. The study highlights the complexity added by additives such as ETBE and MTBE, suggesting further research to understand the environmental and health impacts of these emissions (Manzetti & Andersen, 2015).
Polymerization of Higher Aldehydes
Research on the polymerization of higher aldehydes, including branched hydrocarbon chains and haloaldehydes, explores methods of preparation, purification, and the properties of resulting polymers. This area suggests potential practical applications for polymers derived from aldehydes (Kubisa et al., 1980).
Redox Mediators in Organic Pollutant Treatment
The use of redox mediators in conjunction with oxidoreductive enzymes for the degradation of organic pollutants presents an innovative approach to wastewater treatment. This review underlines the effectiveness of such systems in handling recalcitrant compounds, opening avenues for environmental remediation technologies (Husain & Husain, 2007).
Microwave-assisted Synthesis of Benzoxazoles
Microwave-assisted synthesis provides a faster, more efficient method for producing benzoxazoles, highlighting the importance of this technique in modern chemistry for enhancing diversity and research speed. This focus suggests a potential area where 2-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde could be applied, considering its structural similarity to compounds used in microwave-assisted synthesis (Özil & Menteşe, 2020).
Supramolecular Chemistry Applications
Benzene-1,3,5-tricarboxamide (BTA) derivatives, with their ability to self-assemble into nanometer-sized structures, highlight the potential of small organic molecules in nanotechnology, polymer processing, and biomedical applications. This review indicates the broad applicability of well-understood molecular structures in creating advanced materials and devices (Cantekin, De Greef, & Palmans, 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(1,1,2,2-tetrafluoroethoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c10-8(11)9(12,13)15-7-4-2-1-3-6(7)5-14/h1-5,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYNDDBJXUBHBOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OC(C(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80234366 | |
Record name | 2-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80234366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde | |
CAS RN |
85187-22-0 | |
Record name | 2-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85187-22-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | o-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085187220 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80234366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-(1,1,2,2-tetrafluoroethoxy)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.078.254 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M42U9QKL7X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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